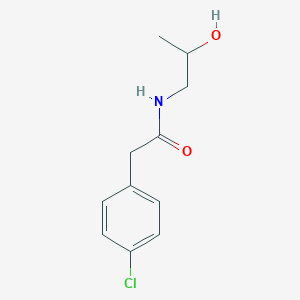

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide

Vue d'ensemble

Description

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide is an organic compound that features a chlorinated phenyl group attached to an acetamide moiety, which is further substituted with a hydroxypropyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide typically involves the reaction of 4-chloroaniline with 2-bromo-1-propanol to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemistry

- Synthesis Intermediate : 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide is primarily used as an intermediate in the synthesis of more complex organic molecules. It can facilitate the creation of derivatives with enhanced properties for further research and application in pharmaceuticals.

Biology

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study enzyme interactions. Its hydroxypropyl group may enhance binding affinity to specific enzymes or receptors, making it valuable in enzyme kinetics studies.

Medicine

- Therapeutic Potential : Research into the therapeutic effects of this compound has been conducted, particularly regarding its analgesic properties. The compound has been explored for its ability to provide pain relief without the hepatotoxic effects associated with similar compounds .

- Drug Development : It plays a role in the development of new drugs, especially those targeting pain management and inflammation. Its structural similarity to known analgesics allows for modifications that could lead to safer alternatives .

Industry

- Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals and materials. It has applications in quality control processes, such as impurity profiling during the production of pharmaceuticals like Lorcaserin .

Case Study 1: Analgesic Development

A study highlighted the synthesis of analogs related to this compound that exhibit reduced hepatotoxicity while maintaining analgesic properties. These analogs were tested for their efficacy in pain relief models, demonstrating promising results that could lead to safer pain management options .

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme inhibition revealed that derivatives of this compound could selectively inhibit certain carbonic anhydrases (CAs), which are important in various physiological processes. The selectivity observed suggests potential therapeutic applications in treating conditions related to CA activity .

Mécanisme D'action

The mechanism by which 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to enzymes or receptors, while the chlorophenyl group can enhance the compound’s stability and specificity. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-chlorophenyl)-N-(2-hydroxyethyl)acetamide

- 2-(4-chlorophenyl)-N-(2-hydroxybutyl)acetamide

- 2-(4-bromophenyl)-N-(2-hydroxypropyl)acetamide

Uniqueness

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Activité Biologique

2-(4-Chlorophenyl)-N-(2-hydroxypropyl)acetamide, commonly referred to as 2-CPA, is a compound of interest in pharmaceutical research due to its structural similarities to bioactive molecules. This article explores the biological activities associated with 2-CPA, focusing on its potential applications in therapeutics, particularly its role as an impurity in the anti-obesity drug Lorcaserin and its implications for analgesic and anti-inflammatory properties.

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- Physical State : Off-white solid

Analgesic and Anti-inflammatory Potential

Preliminary studies suggest that 2-CPA may exhibit analgesic and anti-inflammatory properties. Its interaction with pain-related biological pathways indicates that it could influence pain perception and inflammation processes, although specific mechanisms remain to be elucidated.

Currently, there is no comprehensive research detailing the mechanism of action for 2-CPA. However, its structural characteristics suggest potential interactions with various receptors or enzymes involved in pain modulation and inflammation. Future studies are required to clarify these interactions and establish a pharmacological profile.

Comparative Analysis with Related Compounds

To better understand the unique biological activities of 2-CPA, a comparison with similar compounds is essential. The following table summarizes some related compounds and their respective features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Chlorophenyl)-N-(2-hydroxyethyl)acetamide | C₁₀H₁₂ClNO | Slightly different alkyl substitution; potential variations in biological activity. |

| N-(2-Hydroxypropyl)-4-chlorobenzamide | C₁₁H₁₄ClNO₂ | Similar acetamide structure but lacks phenolic character; differing solubility profiles. |

| 4-Chloro-N-(3-hydroxypropyl)benzamide | C₁₁H₁₄ClNO₂ | Variation in propyl chain position; may exhibit different pharmacological effects. |

The unique combination of functional groups in 2-CPA may confer distinct biological activities compared to these similar compounds, suggesting avenues for further research into its therapeutic applications.

Study on Impurities in Lorcaserin Production

Research has highlighted the significance of 2-CPA as an impurity during the synthesis of Lorcaserin, a selective serotonin (5-HT) 2C receptor agonist used for obesity treatment. The presence of impurities like 2-CPA is critical for ensuring the quality and efficacy of the final pharmaceutical product. Studies have shown that assessing the concentration of such impurities is vital during the Abbreviated New Drug Application (ANDA) process with the FDA.

Preliminary In Vivo Studies

While detailed in vivo studies specifically targeting 2-CPA are scarce, its structural similarities to other analgesics prompt interest in exploring its safety and efficacy profiles through animal models. Initial findings suggest that it may possess a favorable safety profile when administered at controlled doses .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-8(14)7-13-11(15)6-9-2-4-10(12)5-3-9/h2-5,8,14H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASIMBRPWDCQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.